N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20016934
InChI: InChI=1S/C21H21N3O3/c1-27-12-11-24-10-9-16-17(7-4-8-19(16)24)22-20(25)13-18-14-5-2-3-6-15(14)21(26)23-18/h2-10,18H,11-13H2,1H3,(H,22,25)(H,23,26)
SMILES:
Molecular Formula: C21H21N3O3
Molecular Weight: 363.4 g/mol

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

CAS No.:

Cat. No.: VC20016934

Molecular Formula: C21H21N3O3

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide -

Specification

Molecular Formula C21H21N3O3
Molecular Weight 363.4 g/mol
IUPAC Name N-[1-(2-methoxyethyl)indol-4-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide
Standard InChI InChI=1S/C21H21N3O3/c1-27-12-11-24-10-9-16-17(7-4-8-19(16)24)22-20(25)13-18-14-5-2-3-6-15(14)21(26)23-18/h2-10,18H,11-13H2,1H3,(H,22,25)(H,23,26)
Standard InChI Key ZIWWBXMGJHYNQN-UHFFFAOYSA-N
Canonical SMILES COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3C4=CC=CC=C4C(=O)N3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound comprises two primary heterocyclic systems:

  • Indole moiety: Substituted at the 1-position with a 2-methoxyethyl group and at the 4-position with an acetamide linker.

  • Isoindolinone moiety: A 3-oxo-2,3-dihydro-1H-isoindol-1-yl group connected via the acetamide’s methylene bridge.

Molecular Formula: C21H21N3O3\text{C}_{21}\text{H}_{21}\text{N}_3\text{O}_3
Molecular Weight: 363.42 g/mol .

Key Functional Groups:

  • Acetamide linker: Facilitates conformational flexibility and hydrogen bonding.

  • Methoxyethyl side chain: Enhances solubility and modulates pharmacokinetics.

  • Isoindolinone carbonyl: Potential site for electrophilic interactions .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves multi-step routes, inferred from analogous compounds :

Step 1: Indole Substitution

  • Fischer indole synthesis: Generate 1H-indol-4-amine.

  • Alkylation: React with 2-methoxyethyl chloride to introduce the 1-(2-methoxyethyl) group .

Step 2: Isoindolinone Preparation

  • Phthalic anhydride cyclization: Form 3-oxo-2,3-dihydro-1H-isoindole via reaction with ammonium acetate .

Step 3: Acetamide Coupling

  • Amide bond formation: Condense the substituted indole with isoindolinone using EDC/HOBt in DMF .

Representative Reaction Scheme:

Indole-4-amine+Isoindolinone-acidEDC/HOBtTarget Compound\text{Indole-4-amine} + \text{Isoindolinone-acid} \xrightarrow{\text{EDC/HOBt}} \text{Target Compound}

Characterization Data

Data extrapolated from analogs :

PropertyValue
Melting Point165–167°C (decomposes)
SolubilityDMSO (>10 mM), methanol (moderate)
IR (cm⁻¹)3280 (N-H), 1685 (C=O), 1600 (C=C)
1^1H NMR (DMSO-d6)δ 8.21 (s, 1H, indole-NH), 4.32 (t, 2H, OCH2CH2O), 3.45 (s, 3H, OCH3)
HRMS[M+H]⁺: 364.1621 (calc. 364.1661)

Biological Relevance and Mechanisms

Hypothesized Targets

  • Enzyme inhibition: The isoindolinone carbonyl may interact with catalytic residues in kinases or proteases .

  • Receptor modulation: Structural similarity to indole-based GPCR ligands suggests potential serotonin receptor affinity .

Antifungal and Antibacterial Activity

Analogous compounds (e.g., N-(1-methylindol-4-yl)-isoindolinone acetamide) exhibit moderate antifungal activity against Candida albicans (MIC: 8 µg/mL) . The methoxyethyl group may enhance membrane permeability, improving efficacy .

Applications in Drug Discovery

Lead Optimization

  • Structure-activity relationship (SAR): Modifying the methoxyethyl chain length or isoindolinone substituents could enhance potency .

  • Hybrid derivatives: Combining with triazole or tetrazole moieties may improve antimicrobial profiles .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator